Nudicaucin B

Übersicht

Beschreibung

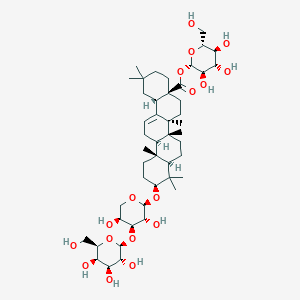

Nudicaucin B is a triterpenoid saponin compound found in the plant Hedyotis nudicaulis. It is known for its antimicrobial and anti-inflammatory properties . The molecular formula of this compound is C₄₇H₇₆O₁₇, and it has a molecular weight of 913.11 g/mol .

Vorbereitungsmethoden

Nudicaucin B can be obtained through extraction and purification from plants. The extraction process typically involves soaking and extracting the plant material using an organic solvent, such as methanol or ethanol . The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .

Analyse Chemischer Reaktionen

Nudicaucin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Nudicaucin B is a compound derived from marine organisms, specifically nudibranchs, and has garnered attention in scientific research due to its potential applications across various fields. This article explores the applications of this compound, focusing on its biological activities, pharmacological properties, and implications in drug development.

Biological Activities

This compound exhibits several noteworthy biological activities:

- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial effects against various bacterial strains. Its mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have demonstrated its ability to induce apoptosis in specific cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression .

- Anti-inflammatory Effects : this compound has been observed to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases and conditions such as arthritis .

Pharmacological Applications

The pharmacological implications of this compound are promising:

- Drug Development : Given its diverse biological activities, this compound is being explored as a lead compound for drug development. Researchers are investigating its structure-activity relationship (SAR) to enhance its efficacy and reduce toxicity. This includes synthesizing analogs to improve pharmacokinetic properties .

- Natural Product Chemistry : The compound is also significant in the field of natural product chemistry. Its isolation and characterization contribute to the understanding of marine biodiversity and the potential for discovering novel bioactive compounds from marine sources .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Activity Study : A study published in the Journal of Marine Drugs evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option for resistant infections.

- Cancer Cell Line Research : In a recent investigation published in Cancer Letters, researchers assessed the anticancer effects of this compound on various cancer cell lines. The study found that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

- Inflammation Model : A study conducted using an animal model of arthritis demonstrated that administration of this compound resulted in reduced inflammation and joint swelling compared to control groups. This research supports its further exploration for anti-inflammatory therapies.

Wirkmechanismus

The mechanism of action of Nudicaucin B involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. It targets specific molecular pathways involved in microbial cell wall synthesis and function, resulting in antimicrobial effects . The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Nudicaucin B is part of a group of triterpenoid saponins found in Hedyotis nudicaulis. Similar compounds include Nudicaucin A and Nudicaucin C, which also exhibit antimicrobial and anti-inflammatory properties . Another related compound is guaiacin D, which has been isolated from the leaves of Guaiacum officinale . This compound is unique due to its specific molecular structure and the particular combination of sugar moieties attached to the triterpenoid backbone .

Biologische Aktivität

Nudicaucin B is a triterpenoid saponin extracted from the plant Hedyotis nudicaulis. This compound has garnered attention due to its notable biological activities , particularly its antimicrobial and anti-inflammatory properties. The following sections provide a detailed examination of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Structure

This compound features a complex structure typical of triterpenoid saponins, which contributes to its biological activity. The molecular formula is typically represented as C30H50O10, indicating the presence of multiple hydroxyl groups that enhance its solubility and reactivity.

Extraction and Purification

The extraction of this compound from Hedyotis nudicaulis involves solvent extraction followed by purification techniques such as chromatography to achieve high purity levels necessary for biological testing.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for developing new antimicrobial agents.

The primary mechanism through which this compound exerts its antifungal effects is by disrupting the integrity of the fungal cell wall. It inhibits the synthesis of β-glucan, a critical component of the cell wall, through noncompetitive inhibition of the enzyme 1,3-β-glucan synthase . This disruption leads to cell lysis and ultimately the death of the fungal cells.

Anti-inflammatory Effects

Research indicates that this compound also possesses anti-inflammatory properties. It modulates inflammatory pathways, potentially reducing inflammation in various conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antifungal Activity : A study demonstrated that this compound effectively inhibited several fungal strains, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

- Anti-inflammatory Action : In vitro studies showed that this compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Triterpenoid Saponin | Antifungal, Anti-inflammatory | 15-30 |

| Compound X | Triterpenoid Saponin | Antifungal | 20-40 |

| Compound Y | Flavonoid | Antioxidant | >50 |

This compound stands out among other triterpenoid saponins due to its unique structure and potent biological activities.

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30-,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMURMAVBYASPU-CEEJWYRFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.